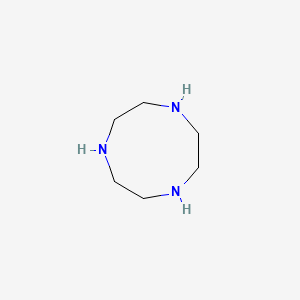

1,4,7-Triazonane

Beschreibung

Eigenschaften

IUPAC Name |

1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c1-2-8-5-6-9-4-3-7-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWBWJFEJCHKSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCNCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50197095 | |

| Record name | 1,4,7-Triazacyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [MSDSonline] | |

| Record name | 1,4,7-Triazacyclononane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2473 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4730-54-5 | |

| Record name | 1,4,7-Triazacyclononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4730-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Triazacyclononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004730545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Triazacyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50197095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-Triazacyclononane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRIAZACYCLONONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UIF93C5H3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties and Conformation of 1,4,7-Triazonane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazonane, also known as triazacyclononane (TACN), is a nine-membered macrocyclic polyamine that has garnered significant interest in coordination chemistry, medicinal chemistry, and materials science. Its unique structural framework, characterized by a threefold symmetry and the presence of three secondary amine groups, allows it to act as a highly effective tridentate ligand for a wide range of metal ions. The conformation of the TACN ring is a critical determinant of its coordination properties and, consequently, the geometry and reactivity of its metal complexes. This technical guide provides a comprehensive overview of the structural properties and conformational landscape of this compound, drawing upon crystallographic, spectroscopic, and computational data. Detailed experimental and computational methodologies are presented to serve as a resource for researchers in the field.

Introduction

This compound ((C₂H₄NH)₃) is an aza-crown ether formally derived from cyclononane by the substitution of three equidistant methylene groups with secondary amine functionalities. This substitution imparts remarkable coordination capabilities to the otherwise conformationally flexible nine-membered ring. The nitrogen lone pairs serve as potent donor sites, enabling TACN to bind facially to a metal center, thereby occupying one hemisphere of an octahedral coordination sphere. This binding mode leaves three coordination sites available for other ligands, making TACN a valuable platform for the design of catalysts, imaging agents, and therapeutic compounds.

A thorough understanding of the intrinsic structural properties and conformational preferences of the free TACN ligand is paramount for predicting and controlling the properties of its derivatives and metal complexes. This guide delves into the detailed geometry of the TACN ring, explores its conformational isomers, and outlines the experimental and computational techniques employed for its structural characterization.

Structural Properties from X-ray Crystallography

The definitive solid-state structure of this compound was determined by X-ray crystallography of its hemihydrate form.[1] This analysis revealed a specific conformation of the nine-membered ring and provided precise measurements of its geometric parameters.

Key Geometric Parameters

The crystal structure of this compound hemihydrate provides the most accurate data on its bond lengths, bond angles, and torsion angles in the solid state. These parameters are crucial for benchmarking computational models and understanding the inherent structural features of the macrocycle.

| Parameter | Average Value | Range |

| Bond Lengths (Å) | ||

| C-N | 1.465 | 1.463 - 1.467 |

| C-C | 1.518 | 1.516 - 1.520 |

| N-H | 0.90 | (fixed) |

| Bond Angles (°) | ||

| C-N-C | 113.5 | 113.3 - 113.7 |

| N-C-C | 111.2 | 110.9 - 111.5 |

| C-N-H | 109.5 | (idealized) |

| Torsion Angles (°) | ||

| N-C-C-N | ±65.2 | 64.9 - 65.5 |

| C-N-C-C | ±105.8 | 105.5 - 106.1 |

Table 1: Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound Hemihydrate. Data extracted from the crystallographic information file (CIF) corresponding to the published structure.

Conformational Analysis

The nine-membered ring of this compound is highly flexible and can adopt several low-energy conformations. The relative energies of these conformers determine their population at a given temperature and influence the ligand's binding affinity and selectivity. The conformational landscape of TACN is analogous to that of its well-studied sulfur counterpart, 1,4,7-trithiacyclononane. The principal conformations are typically described by their symmetry.

Major Conformations

-

[2] Conformation (C₃ symmetry): This is a highly symmetric, "crown" conformation. In the solid state, the hemihydrate of this compound adopts a conformation that approximates C₃ symmetry.[1]

-

** Conformation (C₁ symmetry):** A less symmetric, distorted conformation.

-

Other possible conformations: Other conformations with C₂ and C₁ symmetry are also possible and may be present in solution or in the gas phase.

The relative energies of these conformers are influenced by a combination of angle strain, torsional strain, and transannular interactions.

| Conformer (Symmetry) | Relative Energy (kJ/mol) - Analogy toaneS₃ |

| C₁ | 0.0 |

| C₃ | 0.13 |

| C₂ | 8.3 |

| D₃ | 9.9 |

Table 2: Calculated Relative Strain Energies of the Conformers of 1,4,7-Trithiacyclononane, providing an estimate of the conformational landscape of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation and dynamics of this compound in solution.

¹H and ¹³C NMR Spectroscopy

In solution, the conformational flexibility of the TACN ring often leads to time-averaged NMR spectra at room temperature. The ¹H NMR spectrum typically shows a complex multiplet for the methylene protons, while the ¹³C NMR spectrum exhibits a single resonance, indicating that all carbon atoms are chemically equivalent on the NMR timescale. Variable-temperature NMR studies can provide insights into the energy barriers for conformational interconversion.

| Nucleus | Chemical Shift (ppm) in D₂O |

| ¹H | ~2.7-2.9 (multiplet) |

| ¹³C | ~47.5 |

Table 3: Typical ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O.

Experimental and Computational Protocols

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of this compound in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a saturated solution of the compound. For the hemihydrate structure, water was present during crystallization.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and thermal parameters.

NMR Spectroscopy

Objective: To investigate the solution-state conformation and dynamics of this compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., D₂O, CDCl₃) at a concentration of approximately 5-10 mg/mL. The solution is transferred to an NMR tube.

-

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired at a specific temperature. For dynamic studies, spectra are recorded at various temperatures.

-

Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected. The chemical shifts, coupling constants, and line shapes of the signals are analyzed to infer conformational information.

Computational Modeling

Objective: To determine the geometries and relative energies of the different conformers of this compound.

Methodology:

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all possible low-energy conformers. This can be achieved using molecular mechanics force fields (e.g., MMFF, OPLS).

-

Geometry Optimization: The geometries of the identified conformers are optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).

-

Energy Calculation: Single-point energy calculations are performed on the optimized geometries at a higher level of theory or with a larger basis set to obtain more accurate relative energies.

-

Analysis: The optimized geometries are analyzed to determine their symmetry and geometric parameters. The relative energies are used to calculate the Boltzmann population of each conformer at a given temperature.

Conclusion

The structural and conformational properties of this compound are fundamental to its diverse applications in chemistry and medicine. The solid-state structure, elucidated by X-ray crystallography, reveals a crown-like conformation with approximate C₃ symmetry. In solution, the macrocycle is conformationally dynamic, with several low-energy conformers accessible. A comprehensive understanding of this conformational landscape, achieved through a synergistic application of experimental techniques like X-ray diffraction and NMR spectroscopy, and complemented by computational modeling, is essential for the rational design of novel TACN-based functional molecules. The detailed methodologies provided in this guide serve as a valuable resource for researchers aiming to further explore and exploit the unique properties of this versatile macrocycle.

References

basic coordination chemistry of 1,4,7-Triazacyclononane

An In-depth Technical Guide to the Coordination Chemistry of 1,4,7-Triazacyclononane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane (tacn) is a small, nine-membered macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a wide array of metal ions. Its unique tridentate, facial coordination mode makes the resulting metal-ligand framework robust, providing an ideal scaffold for further functionalization and application. This guide delves into the fundamental coordination chemistry of tacn, covering its synthesis, coordination behavior, thermodynamic stability, and spectroscopic properties. It provides detailed experimental protocols for the synthesis of the ligand and its metal complexes, presents key quantitative data in structured tables, and illustrates important reaction mechanisms and workflows through detailed diagrams. The applications of tacn complexes in catalysis, particularly as biomimics of metalloenzymes, and in medicine as advanced radiopharmaceutical chelators are also explored, making this a comprehensive resource for professionals in chemistry and drug development.

Introduction

1,4,7-Triazacyclononane, commonly abbreviated as tacn, is an aza-crown ether with the formula (C₂H₄NH)₃. As a saturated nine-membered ring containing three secondary amine donor groups, it acts as a classic tridentate ligand. Upon complexation, the three nitrogen atoms bind facially to a single face of a metal's coordination sphere, typically in an octahedral geometry. This coordination imparts significant thermodynamic stability and kinetic inertness to the resulting metal complex. The (tacn)M unit is often so stable that it can be retained throughout various subsequent chemical transformations at the remaining coordination sites of the metal.

This remarkable stability has positioned tacn and its derivatives as privileged ligands in numerous fields. In bioinorganic chemistry, tacn complexes serve as structural and functional mimics for the active sites of metalloenzymes, enabling detailed mechanistic studies.[1] In catalysis, manganese-tacn complexes are efficient catalysts for the epoxidation of alkenes, while copper-tacn complexes act as artificial nucleases, hydrolyzing phosphodiester bonds in DNA and RNA.[2] Furthermore, the ability of tacn-based chelators to form stable complexes with radiometals like ⁶⁴Cu, ⁶⁸Ga, and ¹⁸⁶Re has led to their extensive development in nuclear medicine for PET imaging and targeted radiotherapy.[3][4]

Synthesis Protocols

Protocol 1: Synthesis of 1,4,7-Triazacyclononane (tacn) via Richman-Atkins Cyclization

The Richman-Atkins synthesis is a widely used method for preparing cyclic polyamines. It involves the reaction of a tosyl-protected linear amine with a tosyl-protected diol under high-dilution conditions to favor intramolecular cyclization.

Materials:

-

Diethylenetriamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium ethoxide (NaOEt)

-

Ethylene glycol ditosylate (TsOCH₂CH₂OTs)

-

Dimethylformamide (DMF), anhydrous

-

Concentrated sulfuric acid (H₂SO₄) or HBr in acetic acid

-

Cation-exchange resin

Procedure:

-

Tosyl Protection: Diethylenetriamine is reacted with three equivalents of p-toluenesulfonyl chloride in the presence of a base to yield N,N',N''-tritosyldiethylenetriamine.

-

Cyclization: The tritosylated amine is dissolved in anhydrous DMF. A solution of sodium ethoxide in ethanol is added to deprotonate the terminal sulfonamides, forming the disodium salt. A solution of ethylene glycol ditosylate in DMF is then added dropwise over several hours to the reaction mixture, which is maintained at an elevated temperature (e.g., 100-120 °C). The slow addition under dilute conditions is crucial to maximize the yield of the monomeric cyclized product, 1,4,7-tritosyl-1,4,7-triazacyclononane.[2][5]

-

Detosylation: The resulting tritosylated macrocycle is isolated and then deprotected by heating in concentrated sulfuric acid (e.g., at 100 °C for 48 hours) or with HBr in acetic acid.

-

Purification: After neutralization, the crude tacn is purified. A highly effective method involves using a cation-exchange column. The crude product is loaded onto the column, which is then washed to remove non-amine impurities. The tacn is subsequently eluted with an HCl solution, yielding the pure 1,4,7-triazacyclononane trihydrochloride salt (tacn·3HCl).[5]

Protocol 2: Synthesis of Dichloro(1,4,7-triazacyclononane)copper(II), [Cu(tacn)Cl₂]

This protocol describes the straightforward synthesis of a common copper(II)-tacn complex.[2]

Materials:

-

1,4,7-Triazacyclononane trihydrochloride (tacn·3HCl)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve one molar equivalent of tacn·3HCl in deionized water.

-

In a separate flask, dissolve one molar equivalent of CuCl₂·2H₂O in deionized water.

-

Slowly add the copper(II) chloride solution to the tacn solution with continuous stirring.

-

Add three molar equivalents of a 1 M NaOH solution dropwise to the mixture. This neutralizes the hydrochloride salts and facilitates the coordination of the deprotonated tacn ligand to the copper ion.

-

A blue precipitate of [Cu(tacn)Cl₂] will form. Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate first with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials and salts.

-

Dry the final product in a desiccator.

Coordination Behavior and Structural Data

Tacn coordinates to a metal ion in a facial, tridentate (κ³) fashion, occupying one face of an octahedron. This binding mode creates a compact and highly stable M(tacn) unit, leaving three coordination sites available for other ligands (e.g., water, halides, etc.).

Figure 1: General facial coordination of tacn to a metal center (M).

The structural parameters of tacn complexes are influenced by the identity, oxidation state, and spin state of the central metal ion. The M-N bond lengths provide insight into the strength of the coordination interaction.

Table 1: Representative Metal-Nitrogen Bond Lengths in Tacn Complexes

| Complex | Metal Ion | Avg. M-N Bond Length (Å) | Comments |

|---|---|---|---|

| --INVALID-LINK--₂·2H₂O | Ni(II) | 2.070 | Octahedral fac-NiN₃O₃ geometry.[6] |

| [Ni(L¹)][ClO₄]₂ | Ni(II) | 2.09 | L¹ is a tris(aminophenyl) derivative of tacn.[5] |

| [Fe(L¹)][ClO₄]₂ | Fe(II) | 2.10 | L¹ is a tris(aminophenyl) derivative of tacn.[5] |

| [Cu(L¹)][ClO₄]₂ | Cu(II) | 2.15 (avg.) | Distorted six-coordinate geometry.[5] |

| --INVALID-LINK--₂ | Mn(IV) | 2.07 (avg.) | tmtacn is the N,N',N''-trimethyl derivative. |

Thermodynamic Stability

The stability of metal-tacn complexes is a result of the macrocyclic effect, which leads to significantly higher stability constants (log K) compared to analogous complexes with linear polyamine ligands. Data for the parent tacn ligand is somewhat sparse, but related systems show very high stability.

Table 2: Formation Constants (log K) for Selected Metal-Tacn and Derivative Complexes

| Metal Ion | Ligand | log K₁ | Conditions |

|---|---|---|---|

| Ni(II) | tacn | 3.26* | K for [Ni(tacn)]²⁺ + ox²⁻ ⇌ [Ni(tacn)(ox)].[6] |

| Cu(II) | THETACN** | ~16-17*** | 25 °C, 0.1 M ionic strength. |

| Zn(II) | THETACN** | ~12-13*** | 25 °C, 0.1 M ionic strength. |

| Ga(III) | NOTA**** | 30.98 | 25 °C, 0.1 M (NMe₄)Cl.[7] |

| Mg(II) | NOTA**** | 8.27 | 25 °C, 0.1 M (NMe₄)Cl.[7] |

| Ca(II) | NOTA**** | 6.64 | 25 °C, 0.1 M (NMe₄)Cl.[7] |

*This value is for the addition of an oxalate ligand to the pre-formed [Ni(tacn)]²⁺ complex, not the formation of the tacn complex itself, but indicates a stable M-tacn unit. **THETACN is N,N',N''-tris(2-hydroxyethyl)-1,4,7-triazacyclononane. ***Exact values depend on specific literature, but are consistently high.[8] ****NOTA is 1,4,7-triazacyclononane-1,4,7-triacetic acid.

Spectroscopic Properties

The electronic spectra of tacn complexes with first-row transition metals are typically dominated by d-d transitions. The facial coordination of the three strong-field amine donors creates a significant ligand field, influencing the energies of these transitions.

Table 3: Representative UV-Vis Spectroscopic Data for Tacn Complexes

| Complex | Metal Ion | λₘₐₓ (nm) | Molar Absorptivity, ε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|---|

| [Ni(L¹)][ClO₄]₂ | Ni(II) | ~811 | - | ³A₂g → ³T₂g (from Dq)[5] |

| [Ni₂(tacn)₂(H₂O)₂(ox)]²⁺ | Ni(II) | 930, 570 | 8.9, 7.3 | ³A₂g → ³T₂g, ³A₂g → ³T₁g(F)[6] |

| [Cu(tacn)Cl₂] | Cu(II) | ~650-700 | Low | d-d transitions |

| [Fe(L¹)][ClO₄]₂ | Fe(II) | ~450, ~800| - | d-d transitions |

Reactivity and Catalytic Applications

The robust M(tacn) core allows for diverse reactivity at the remaining metal coordination sites, leading to important catalytic applications.

Alkene Epoxidation with Manganese-Tacn Complexes

Manganese complexes of tacn and its N-methylated derivative (tmtacn) are highly effective catalysts for the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[9] The reaction is believed to proceed through a high-valent manganese-oxo intermediate.

Figure 2: Proposed catalytic cycle for alkene epoxidation by a Mn-tmtacn complex.

Experimental Protocol: Catalytic Epoxidation of Styrene [9]

-

Catalyst Preparation: Prepare a solution containing the manganese complex (e.g., [Mn(tacn)Cl₃] or an in-situ prepared catalyst from MnSO₄ and tacn) in a buffered methanol solution (e.g., carbonate buffer, pH 8.0).

-

Reaction Setup: To this solution, add the alkene substrate (e.g., styrene).

-

Oxidant Addition: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture while maintaining a constant temperature (e.g., room temperature).

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench any remaining peroxide with a reducing agent (e.g., sodium sulfite). Extract the product (styrene oxide) with an organic solvent like dichloromethane, dry the organic layer, and purify by column chromatography.

Phosphodiester Hydrolysis with Copper-Tacn Complexes

Copper(II) complexes of tacn function as artificial nucleases, catalyzing the cleavage of phosphodiester bonds, which form the backbone of DNA and RNA. This activity is of great interest for developing synthetic restriction agents and potential therapeutics.

Figure 3: Catalytic cycle for phosphodiester bond hydrolysis by a Cu-tacn complex.

The generally accepted mechanism involves the deprotonation of a copper-coordinated water molecule to form a potent hydroxide nucleophile. This Cu-OH moiety then attacks the phosphorus center of the phosphodiester, leading to cleavage through a pentacoordinate intermediate.

Applications in Drug Development & Radiopharmaceuticals

The high stability and kinetic inertness of tacn complexes are critical for medical applications, where the metal ion must not be released in vivo. Tacn derivatives, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are premier chelators for radiometals used in Positron Emission Tomography (PET).

Figure 4: Workflow for developing a tacn-based radiopharmaceutical.

The process involves synthesizing a functionalized tacn derivative (like NOTA), conjugating it to a biomolecule that targets specific cells (e.g., a tumor-targeting peptide), radiolabeling the conjugate with a PET isotope, and finally, using the resulting radiopharmaceutical for diagnostic imaging. The tacn core ensures that the radioactive metal is held securely, preventing its release and minimizing off-target toxicity while allowing for clear imaging of the targeted tissue.

Conclusion

The coordination chemistry of 1,4,7-triazacyclononane is rich and versatile. Its ability to form a stable, facially coordinated unit with a vast range of metal ions has made it an indispensable tool in chemistry. The M(tacn) platform provides a foundation for developing sophisticated catalysts that mimic natural enzymes and for designing highly stable chelators for medical imaging and therapy. The principles, protocols, and data presented in this guide offer a solid foundation for researchers looking to harness the unique properties of this remarkable macrocycle for scientific discovery and the development of new technologies.

References

- 1. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Divalent first-row transition metal complexes of the rigid pendant-arm ligand 1,4,7-tris(2-aminophenyl)-1,4,7-triazacyclononane [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis, crystal structure, magnetic properties, and solution study of the complex µ-oxalato-bis[aqua(1,4,7-triazacyclononane)nickel(II)] nitrate dihydrate - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. theses.gla.ac.uk [theses.gla.ac.uk]

- 9. Activation of alkyl hydroperoxides by manganese complexes of tmtacn for initiation of radical polymerisation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

1,4,7-Triazacyclononane (TACN): A Technical Guide to its Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4,7-Triazacyclononane, commonly known as TACN, is a nine-membered macrocyclic ligand renowned for its unique coordination properties.[1] As a cyclic polyamine, it acts as a highly efficient tridentate, facial-capping ligand, forming exceptionally stable and kinetically inert complexes with a wide range of transition metals and metalloids.[2][3] This unique topology, where three secondary amine donors occupy adjacent coordination sites on a metal ion, makes the (TACN)M unit a robust platform for further synthetic modifications.[1][2] Its derivatives are pivotal in diverse fields, including the development of biological mimics for metalloenzymes, catalytic systems for environmentally benign reactions, and the design of advanced radiopharmaceuticals for medical imaging and therapy.[4][5] This guide provides an in-depth overview of the core physical and chemical properties of TACN, detailed experimental protocols, and quantitative data to support advanced research and development.

Physical Properties

TACN is a white to light-yellow solid at room temperature.[6] It is an aza-crown ether formally derived from cyclononane by the substitution of three equidistant methylene groups with amine groups.[2][3]

Table 1: General Physical Properties of 1,4,7-Triazacyclononane (TACN)

| Property | Value | Reference |

| Chemical Formula | C₆H₁₅N₃ | [2] |

| Molar Mass | 129.2046 g/mol | [2][3] |

| Appearance | White to light-yellow solid | [6] |

| Systematic Name | 1,4,7-Triazacyclononane | [3] |

| Common Acronym | TACN | [2][3] |

| Structure | Cyclic polyamine | [3][6] |

Chemical Properties and Reactivity

Protonation Equilibria

The basicity of the nitrogen atoms in the TACN ring is a critical property influencing its coordination chemistry. The protonation constants (pKa) quantify this behavior. Studies involving potentiometry and ¹H NMR have shown that the most basic site in the molecule is the unsubstituted secondary amino group.[7] The protonation typically occurs stepwise on the ring's nitrogen atoms.[7][8]

Table 2: Protonation Constants (log Kᵢᴴ) of TACN and a Key Derivative

| Ligand | log K₁ᴴ | log K₂ᴴ | log K₃ᴴ | Conditions | Method | Reference |

| TACN | 10.42 | 6.86 | < 1.5 | 25 °C, 0.2 M KCl | Potentiometry | |

| NOTA¹ | 13.17 | 5.74 | 3.22 | 25 °C, 0.1 M NMe₄Cl | Potentiometry | [9] |

| Me₃-TACN² | 11.28 | 8.13 | - | 40 °C, 0.05 M Buffer | Kinetics | [10] |

| ¹NOTA: 1,4,7-triazacyclononane-N,N',N''-triacetic acid. Additional lower pKa values exist for carboxylate groups.[7][9] | ||||||

| ²Me₃-TACN: 1,4,7-trimethyl-1,4,7-triazacyclononane. Values correspond to the deprotonation of the aquated Zn(II) complex.[10] |

Coordination Chemistry

TACN is a highly popular tridentate ligand, characterized by its threefold symmetry.[2][3] It binds to a single face of an octahedral metal center, a coordination mode that imparts significant kinetic inertness to the resulting metal-ligand unit, [(TACN)M].[1][2] This stability allows for subsequent chemical transformations at the remaining coordination sites without dissociation of the macrocycle.[3]

This facial coordination is observed in numerous crystal structures, such as in [Ni(tacn)₂]²⁺, where two TACN ligands octahedrally coordinate the Ni(II) ion.[11][12] The ligand can stabilize a variety of metal oxidation states, from zero-valent states in complexes like [(κ³-TACN)Mo(CO)₃] to high oxidation states such as Mn(IV) and Ni(III).[2][3]

Stability of Metal Complexes

The chelate effect and macrocyclic effect contribute to the high thermodynamic stability of TACN metal complexes.[1] Stability constants, which quantify the binding affinity between the metal and ligand, are generally very high.[1][13] This high stability is crucial for applications in medicine, where the metal ion must remain securely chelated to prevent toxicity or off-target effects.[4][6]

Table 3: Stability Constants (log K) of Selected Metal-Ligand Complexes

| Metal Ion | Ligand | log K | Conditions | Reference |

| Ga³⁺ | NOTA | 30.98 | - | |

| Cu²⁺ | TACN | 16.2 | 25 °C, 0.1 M NaClO₄ | |

| Ni²⁺ | TACN | 16.1 | 25 °C, 0.1 M NaClO₄ | |

| Zn²⁺ | TACN | 14.8 | 25 °C, 0.1 M NaClO₄ | |

| Ga³⁺ | TRAP-Me¹ | 23.51 | 25 °C, 0.1 M NMe₄Cl | [8] |

| Cu²⁺ | TRAP-Me¹ | 17.51 | 25 °C, 0.1 M NMe₄Cl | [8] |

| Mg²⁺ | TRAP-Me¹ | 8.87 | 25 °C, 0.1 M NMe₄Cl | [8] |

| ¹TRAP-Me: 1,4,7-triazacyclononane-1,4-bis(methylphosphinic acid)-7-methylphosphonic acid. |

Experimental Protocols

Protocol 1: Synthesis of 1,4,7-Triazacyclononane (TACN)

The synthesis of TACN is commonly achieved via the Richman-Atkins method, which involves the cyclization of a protected linear triamine.[1][3] A common variant uses tosyl protecting groups.[3][14]

-

Methodology :

-

Tosylation : Diethylenetriamine is reacted with three equivalents of tosyl chloride in the presence of a base to protect the amine groups.[3]

-

Cyclization : The resulting tritosylated linear amine is deprotonated with a strong base (e.g., sodium ethoxide) and then reacted with a suitable two-carbon electrophile, such as ethylene glycol ditosylate, to form the nine-membered ring, yielding Ts₃TACN.[3][14]

-

Deprotection : The tosyl protecting groups are removed by hydrolysis in hot concentrated sulfuric acid (e.g., at 140°C for 5-6 hours).[14]

-

Isolation : The acidic solution is cooled and carefully neutralized with a strong base like NaOH to precipitate the free TACN ligand, which can be further purified.[14]

-

Protocol 2: Synthesis of a [(κ³-TACN)CuCl₂] Complex

This protocol describes the straightforward synthesis of a copper(II)-TACN complex from its trihydrochloride salt.[2][3]

-

Materials : TACN trihydrochloride (TACN·3HCl), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Sodium hydroxide (NaOH), Deionized water, Ethanol.[1]

-

Procedure :

-

Dissolve equimolar amounts of TACN·3HCl and CuCl₂·2H₂O in separate flasks of deionized water.[1]

-

Slowly add the copper chloride solution to the TACN solution while stirring.[1]

-

Add three molar equivalents of 1 M NaOH solution dropwise to the mixture. This neutralizes the hydrochloride salts and facilitates the complexation, leading to the precipitation of the product.[1][2]

-

Stir the reaction mixture at room temperature for 1-2 hours.[1]

-

Collect the solid product by vacuum filtration, wash with cold deionized water, followed by a small amount of cold ethanol.[1]

-

Dry the final product in a desiccator.[1]

-

-

Characterization : The complex can be characterized using Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis.[1]

Protocol 3: Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard method to determine the protonation constants of ligands like TACN.

-

Methodology :

-

Preparation : Prepare a solution of the ligand (e.g., TACN) of known concentration in a suitable ionic strength medium (e.g., 0.1 M KCl) to maintain constant activity coefficients.

-

Titration : Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection : Record the pH of the solution using a calibrated pH meter after each addition of the acid titrant.

-

Analysis : Plot the pH versus the volume of titrant added to generate a titration curve. The pKa values can be determined from the half-equivalence points on the curve. For overlapping equilibria, specialized software is used to fit the entire titration curve and calculate the stepwise protonation constants.[7][8]

-

Protocol 4: Catalytic Epoxidation of Alkenes

Manganese-TACN complexes are effective catalysts for the epoxidation of alkenes using hydrogen peroxide as a green oxidant.[2][3]

-

Materials : [(TACN)Mn] complex, Styrene (or other alkene), Hydrogen peroxide (30% solution), Methanol, Carbonate buffer (pH 8.0).[1]

-

Procedure :

-

Dissolve the [(TACN)Mn] catalyst in a carbonate-buffered methanol solution (pH 8.0).[1]

-

Add the alkene substrate (e.g., styrene) to the reaction mixture.[1]

-

Slowly add hydrogen peroxide (H₂O₂) to the stirring solution.[1]

-

Maintain the reaction at a constant temperature (e.g., room temperature) and monitor its progress using techniques like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[1]

-

Upon completion, quench the reaction by adding a reducing agent such as sodium sulfite. The product can then be isolated using standard workup procedures.[1]

-

Applications in Drug Development and Research

The robust nature of TACN-metal complexes makes them highly valuable in biomedical applications.

-

Radiopharmaceuticals : The ability of TACN and its derivatives (like NOTA) to form highly stable complexes with radiometals such as ⁶⁴Cu, ⁶⁷Ga, ⁶⁸Ga, and ¹⁷⁷Lu is central to their use in Positron Emission Tomography (PET) imaging and targeted radiotherapy.[4][15] The ligand framework serves as a bifunctional chelator, securely holding the radioisotope while being conjugated to a targeting biomolecule (e.g., a peptide or antibody).[6]

-

Biological Mimics : TACN-based metal complexes have been extensively used as structural and functional mimics for the active sites of metalloenzymes, helping researchers understand complex biological systems.[4]

-

Catalysis : In addition to synthetic applications, TACN-based catalysts are explored for their relevance to biological processes, such as the hydrolytic cleavage of phosphodiester bonds in DNA, mimicking the function of certain nucleases.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. 1,4,7-Triazacyclononane - Wikipedia [en.wikipedia.org]

- 3. 1,4,7-Triazacyclononane [chemeurope.com]

- 4. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TACN Derivatives - CD Bioparticles [cd-bioparticles.net]

- 6. 1,4,7-Triazacyclononane | 4730-54-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sc(III) Complexes of 1,4,7-Triazacyclononane-1,4,7-triacetic Acid and Its Monoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Zn(II)-1,4,7-Trimethyl-1,4,7-Triazacyclononane Complex: A Monometallic Catalyst Active in Two Protonation States [frontiersin.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Two complexes crystallizing from the aqueous system Ni2+-tacn-[Ni...: Ingenta Connect [ingentaconnect.com]

- 13. ijtsrd.com [ijtsrd.com]

- 14. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 15. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Aza-Crown Ethers and 1,4,7-Triazacyclononane: A Technical Guide for Researchers

Introduction

In the landscape of supramolecular chemistry and medicinal research, aza-crown ethers and their derivatives stand out for their remarkable ability to selectively bind cations and their wide-ranging applications, from ion transport to the development of advanced therapeutic and diagnostic agents. This technical guide provides an in-depth exploration of aza-crown ethers, with a specific focus on the foundational macrocycle, 1,4,7-triazacyclononane (TACN). Tailored for researchers, scientists, and drug development professionals, this document elucidates the synthesis, properties, and applications of these versatile compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key chemical and biological processes.

Aza-Crown Ethers: An Overview

Aza-crown ethers are analogues of crown ethers where one or more oxygen atoms in the macrocyclic ring are replaced by nitrogen atoms.[1] This substitution introduces unique properties, including the ability to functionalize the nitrogen atoms with various side arms, thereby modifying the ligand's steric and electronic properties and enhancing its complexation capabilities.[2][3] These compounds are of particular interest due to their potential as ionophores, catalysts, and building blocks for more complex molecular architectures.[2][4]

The nitrogen atoms in aza-crown ethers can be secondary or tertiary amines. The presence of tertiary amines is a feature of cryptands, which are three-dimensional aza-crowns.[1] A significant class of these macrocycles incorporates both ether and amine functionalities, such as the widely studied diaza-18-crown-6.[1] The ability to attach sidearms to the nitrogen atoms has led to the development of "lariat" crown ethers, where these appended arms can further coordinate with a complexed cation, enhancing stability.[1]

Synthesis of Aza-Crown Ethers

The synthesis of aza-crown ethers presents the typical challenges associated with macrocyclization. One common strategy involves the reaction of diethylene triamine with a sulfonylation agent to create a sulfonamidated derivative, which can then be used as a building block for creating larger macrocycles.[1] For instance, the 18-membered ring of hexaaza-18-crown-6 can be synthesized by combining two triamine components.[1]

Derivatives of diaza-crown ethers can be obtained through acylation of the amino groups. For example, adamantane-1-carbonyl chloride or 2-(adamantan-1-yl)acetyl chloride can be reacted with a diaza-crown ether in anhydrous chloroform in the presence of triethylamine.[2] Adamantylalkyl derivatives can then be synthesized by the reduction of the resulting macrocyclic amides with diborane in tetrahydrofuran (THF).[2] Diacyl derivatives can also be synthesized using the carbodiimide method with hydroxybenzotriazole (HOBT), followed by the removal of a protecting group like tert-butoxycarbonyl (Boc) with HCl.[2]

Metal Ion Complexation and Biological Activity

Aza-crown ethers are renowned for their capacity to form stable complexes with a variety of metal ions, a property that underpins many of their biological applications.[2][5] The substitution of oxygen with nitrogen atoms modifies the complexing abilities of these ligands, creating significant interest in their interactions not only with alkali cations but also with divalent and univalent metal ions.[5]

Several aza-crown ethers have demonstrated significant biological effects, acting as ionophores that can transport ions across cell membranes.[2] For instance, certain adamantyl-substituted diaza-crown ethers have been shown to increase intracellular calcium concentrations in human neutrophils.[2] Density-functional theory (DFT) modeling has suggested that Ca2+ ions are more effectively bound by some of these compounds compared to Na+ and K+.[6] This ionophore activity can disrupt normal cellular processes that are dependent on calcium signaling, such as reactive oxygen species production and chemotaxis in neutrophils.[6] The biological properties of aza-crown ethers can be fine-tuned by introducing different substituents on their nitrogen atoms.[2] This has led to the development of aza-crown ether derivatives with a range of activities, including antimicrobial, cardiotropic, nootropic, and antiviral effects.[2]

1,4,7-Triazacyclononane (TACN): A Versatile Macrocyclic Platform

1,4,7-Triazacyclononane (TACN), a nine-membered macrocycle with three secondary amine groups, is a foundational aza-crown ether.[7][8] Its unique structure allows it to coordinate to a metal ion in a facial tridentate manner, occupying three adjacent coordination sites.[7] This binding mode confers exceptional kinetic inertness and thermodynamic stability to the resulting metal complexes.[7]

Synthesis of 1,4,7-Triazacyclononane

The synthesis of TACN can be achieved through several methods, with the Richman-Atkins synthesis being a common approach. This method involves the cyclization of a linear triamine precursor.[7] An improved process for synthesizing triazacyclononanes involves reacting diethylenetriamine (DET) with a sulfonylation agent in an aqueous medium with an inorganic base to form a sulfonamidated DET.[9][10] This intermediate is then reacted with a cyclizing unit like ethylene glycol ditosylate or ethylene dibromide in the presence of an aprotic organic solvent to yield the cyclized sulfonamidated triamine.[9][10] The protecting sulfonyl groups are subsequently removed to yield the final product.[9][10]

Applications of TACN in Research and Drug Development

The robust nature of the (TACN)M unit makes it an ideal scaffold for a multitude of applications, particularly in the development of catalytic systems and radiopharmaceuticals.[7][11]

In medicinal chemistry, TACN and its derivatives are extensively used as chelators for radiometals in diagnostic imaging and therapy.[12][13] The ability to attach various pendant arms to the TACN backbone allows for the fine-tuning of the chelator's properties to strongly bind radiometals such as ⁹⁰Y, ¹⁷⁷Lu, ⁶⁸Ga, and ⁶⁴Cu for use in PET and SPECT imaging, as well as radiotherapy.[12] The pendant arms can accelerate the complexation with isotopes while maintaining high stability.[12] For example, TACN-based chelators are of particular interest for complexing with [M(CO)₃]⁺ cores (where M = Re or Tc) for theranostic applications.[13][14]

Furthermore, TACN has shown potential in overcoming antibiotic resistance. It has been demonstrated to restore the activity of β-lactam antibiotics against metallo-β-lactamase-producing Enterobacteriaceae.[15]

Quantitative Data

The stability of metal complexes with aza-crown ethers and TACN is a critical parameter for their application. The following tables summarize key stability constants for various complexes.

Table 1: Stability Constants (log K) of Aza-Crown Ether Complexes with Alkali Metal Ions in Methanol

| Aza-Crown Ether | N-Substituent | Na⁺ | K⁺ | Cs⁺ |

| Aza-15-crown-5 | H | 4.25 | 3.75 | 2.85 |

| Aza-15-crown-5 | CH₃ | 4.55 | 3.35 | 2.50 |

| Aza-15-crown-5 | Benzyl | 3.60 | 3.40 | 2.95 |

| Aza-18-crown-6 | Benzyl | 4.10 | 5.25 | 4.05 |

| Diaza-18-crown-6 | H,H | 4.30 | 6.05 | 4.35 |

| Diaza-18-crown-6 | Benzyl, Benzyl | 3.55 | 4.80 | 3.80 |

Note: Data extracted from various sources and compiled for comparison. Conditions may vary between studies.

Table 2: Stability Constants (log K) of TACN and its Derivatives with Various Metal Ions

| Ligand | Metal Ion | log K |

| TACN | Cu²⁺ | 16.2 |

| TACN | Zn²⁺ | 12.7 |

| TACN | Ni²⁺ | 13.9 |

| NOTA (TACN-triacetate) | Ga³⁺ | 30.9 |

| NOTA (TACN-triacetate) | Fe³⁺ | 29.5 |

| DOTA (tetraazacyclododecane-tetraacetate) | Lu³⁺ | 22.4 |

Note: Stability constants are highly dependent on experimental conditions such as pH, temperature, and ionic strength.

Experimental Protocols

Synthesis of 4,13-Diaza-18-crown-6

This protocol is adapted from a literature procedure.[2]

A. N,N'-Dibenzyl-4,7-dioxa-1,10-diazadecane

-

A solution of benzylamine (172 g, 1.6 mol) and 1,2-bis(2-chloroethoxy)ethane (18.7 g, 0.1 mol) is heated at 120°C with stirring for 28 hours.

-

The reaction is cooled to room temperature, and sodium hydroxide pellets (8.0 g, 0.2 mol) are added. The mixture is then heated at 120°C for 1 hour with stirring.

-

After cooling, excess benzylamine is removed by vacuum distillation.

-

The resulting oil is dissolved in chloroform (100 mL), filtered, and washed with water (50 mL).

-

The organic phase is dried over Na₂SO₄ and concentrated under reduced pressure to yield the product.

B. N,N'-Dibenzyl-4,13-diaza-18-crown-6

-

In a 3-L round-bottomed flask, place 1,10-dibenzyl-4,7-dioxa-1,10-diazadecane (28.2 g, 86 mmol), 1,2-bis(2-iodoethoxy)ethane (39.3 g, 106 mmol), anhydrous sodium carbonate (45.3 g, 427 mmol), and sodium iodide (6.4 g, 43 mmol) in acetonitrile (1700 mL).

-

The solution is stirred mechanically and heated at reflux for 21 hours.

-

The reaction mixture is cooled, filtered, and concentrated under reduced pressure.

C. 4,13-Diaza-18-crown-6

-

N,N'-Dibenzyl-4,13-diaza-18-crown-6 (25.0 g, 56 mmol) and 10% Pd/C catalyst (1.0 g) in absolute ethanol (300 mL) are shaken in a Parr hydrogenation apparatus at 60-psi hydrogen pressure and 25°C for 72 hours.

-

The mixture is filtered through Celite and concentrated under reduced pressure.

-

The product is recrystallized from hexanes to yield pure 4,13-diaza-18-crown-6.

Synthesis of a Representative TACN-Metal Complex: Dichloro(1,4,7-triazacyclononane)copper(II)

This protocol describes the synthesis of a well-characterized copper(II)-TACN complex.[7]

Materials:

-

1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve TACN·3HCl in deionized water.

-

In a separate flask, dissolve an equimolar amount of CuCl₂·2H₂O in deionized water.

-

Slowly add the CuCl₂ solution to the TACN solution with stirring.

-

Add three molar equivalents of a 1 M NaOH solution dropwise to the reaction mixture to neutralize the hydrochloride salts and facilitate complexation. A precipitate will form.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold deionized water and then with a small amount of cold ethanol.

-

Dry the product in a desiccator.

Characterization: The resulting [(TACN)CuCl₂] complex can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, ultraviolet-visible (UV-Vis) spectroscopy, and elemental analysis.[7]

Visualizing Pathways and Workflows

Ionophore Mechanism of Aza-Crown Ethers

Aza-crown ethers can act as ionophores, facilitating the transport of cations across lipid membranes. This process is crucial for their biological activity, particularly in modulating intracellular ion concentrations.

Caption: Ionophore mechanism of an aza-crown ether.

Workflow for TACN-based Radiopharmaceutical Development

The development of TACN-based radiopharmaceuticals follows a structured workflow, from the initial synthesis of the chelator to its final application in preclinical or clinical imaging.

Caption: Workflow for TACN-based radiopharmaceutical development.

Synthetic Routes to Functionalized TACN Derivatives

The functionalization of the TACN macrocycle is key to its versatility. Different synthetic strategies can be employed to introduce various pendant arms.

Caption: Synthetic routes to functionalized TACN derivatives.

Conclusion

Aza-crown ethers and 1,4,7-triazacyclononane represent a powerful and versatile class of macrocyclic compounds with significant implications for chemistry, biology, and medicine. Their unique structural features and tunable properties allow for the rational design of molecules with specific functions, from acting as ionophores to serving as robust chelators for radiometals. The detailed synthetic protocols, quantitative complexation data, and visualized workflows presented in this guide are intended to provide researchers with a solid foundation for further innovation in this exciting and rapidly evolving field. As our understanding of the intricate interplay between these synthetic macrocycles and biological systems deepens, so too will their potential to address pressing challenges in drug development and diagnostics.

References

- 1. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Harnessing the Coordination Chemistry of 1,4,7-Triazacyclononane for Biomimicry and Radiopharmaceutical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-Triazacyclononane (tacn) and 1,4,7-Triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Australian Journal of Chemistry | ConnectSci [connectsci.au]

- 13. TACN Derivatives - CD Bioparticles [cd-bioparticles.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ttu-ir.tdl.org [ttu-ir.tdl.org]

An In-Depth Technical Guide to 1,4,7-Triazacyclononane: Synthesis, Coordination Chemistry, and Applications in Drug Development

Introduction

1,4,7-Triazacyclononane, commonly abbreviated as TACN, is a cyclic polyamine that has garnered significant attention in the fields of coordination chemistry, catalysis, and medicinal chemistry. Its unique tridentate, facial coordination to metal ions imparts exceptional kinetic inertness and thermodynamic stability to the resulting complexes. This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of 1,4,7-Triazacyclononane, including its fundamental properties, synthesis protocols, and its burgeoning role in the development of novel therapeutic and diagnostic agents.

Core Properties and Identification

1,4,7-Triazacyclononane is a nine-membered macrocycle containing three secondary amine groups. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 4730-54-5 |

| Molecular Formula | C₆H₁₅N₃ |

| Molecular Weight | 129.20 g/mol |

| IUPAC Name | 1,4,7-Triazonane |

| Synonyms | TACN, Octahydro-1H-1,4,7-triazonine |

| Appearance | White to off-white crystalline solid |

| Melting Point | 42-45 °C |

| Boiling Point | 110-130 °C at 7 mmHg |

| Solubility | Soluble in water, chloroform, and methanol |

Coordination Chemistry and Stability

The defining feature of 1,4,7-Triazacyclononane is its ability to act as a facial tridentate ligand, binding to a metal center in a triangular fashion. This coordination geometry leads to the formation of highly stable metal complexes. The stability of these complexes, often expressed as the logarithm of the formation constant (log K), is a critical parameter in their application, particularly in the context of radiopharmaceuticals where the metal ion must remain tightly bound in vivo.

| Metal Ion | log K | Conditions |

| Cu(II) | 23.33 | 0.1 M NMe₄Cl, 25 °C |

| Zn(II) | 22.32 | 0.1 M NMe₄Cl, 25 °C |

| Ga(III) | 29.60 | 0.1 M NMe₄Cl, 25 °C |

| Sc(III) | 19.50 | 0.1 M NMe₄Cl, 25 °C |

| Cd(II) | 17.87 | 0.1 M NMe₄Cl, 25 °C |

Experimental Protocols

Synthesis of 1,4,7-Triazacyclononane (Richman-Atkins Synthesis)

The Richman-Atkins synthesis is a widely employed method for the preparation of cyclic polyamines like 1,4,7-Triazacyclononane. The general workflow involves the protection of the amine groups of a linear precursor, followed by a cyclization step, and subsequent deprotection to yield the final macrocycle.

Materials:

-

Diethylenetriamine

-

Tosyl chloride

-

Sodium hydroxide

-

Ethylene glycol ditosylate

-

Concentrated sulfuric acid

-

Xylene

-

Tetrabutylammonium hydroxide solution (1M in water)

-

Ethylene dibromide

Procedure:

-

Sulfonamidation of Diethylenetriamine:

-

In a reaction vessel, dissolve diethylenetriamine in an aqueous solution of sodium hydroxide.

-

Add solid tosyl chloride to the vigorously stirred mixture.

-

Heat the resulting mixture to 90°C for one hour to form the sulfonamidated diethylenetriamine.

-

-

Cyclization:

-

To the same reaction vessel, add xylene, an additional amount of sodium hydroxide, a catalytic amount of tetrabutylammonium hydroxide, and ethylene dibromide.

-

Heat the reaction mixture at 90°C for several hours. Additional portions of ethylene dibromide may be added to drive the reaction to completion. This step results in the formation of the cyclized, tosyl-protected triamine compound.

-

-

Deprotection:

-

Isolate the tosyl-protected macrocycle.

-

Add the isolated compound to a mixture of concentrated sulfuric acid and water.

-

Heat the mixture to approximately 140°C for 5-6 hours to remove the tosyl protecting groups.

-

-

Isolation:

-

Cool the reaction mixture and carefully neutralize it with a strong base (e.g., 50% NaOH) to a high pH (pH 14). This will precipitate the free 1,4,7-Triazacyclononane.

-

The crude product can then be purified by appropriate methods such as crystallization or chromatography.

-

Synthesis of a Dichloro(1,4,7-triazacyclononane)copper(II) Complex

This protocol describes the synthesis of a representative metal complex of TACN.

Materials:

-

1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve 1,4,7-Triazacyclononane trihydrochloride in deionized water.

-

In a separate flask, dissolve an equimolar amount of copper(II) chloride dihydrate in deionized water.

-

Slowly add the copper(II) chloride solution to the TACN solution with constant stirring.

-

Add three molar equivalents of a 1 M sodium hydroxide solution dropwise to the reaction mixture. This neutralizes the hydrochloride salts and facilitates the complexation, leading to the precipitation of the complex.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold deionized water followed by a small amount of cold ethanol.

-

Dry the final product, [Cu(TACN)Cl₂], in a desiccator.

Applications in Drug Development and Radiopharmaceuticals

The high stability of metal-TACN complexes makes them ideal candidates for in vivo applications, particularly as radiopharmaceuticals for imaging and therapy.[1] The TACN macrocycle can be functionalized with various pendant arms to modulate its properties, such as solubility and lipophilicity, and to attach targeting vectors that direct the radiolabeled complex to specific biological targets like tumors.[2][3]

General Protocol for the Synthesis of Functionalized TACN Derivatives for Radiolabeling

The synthesis of functionalized TACN derivatives often involves the protection of one or two nitrogen atoms of the macrocycle, followed by the reaction of the remaining free amine(s) with a desired functional group, and subsequent deprotection.

Example: Synthesis of TACN-benzylamide Acid [3]

-

Preparation of a Mono-functionalized TACN: Start with a protected form of TACN, for instance, by converting it to a TACN-orthoamide. This allows for the selective functionalization of one nitrogen atom.

-

Attachment of the First Pendant Arm: React the mono-protected TACN with a suitable reagent, such as N-benzyl-2-bromoacetamide, to introduce the first functional group.

-

Deprotection and Further Functionalization: Deprotect the remaining nitrogen atoms. These can then be reacted with another reagent, for example, chloroacetic acid, to introduce additional functional groups like carboxylic acids.

-

Purification: The final functionalized chelator is typically purified using techniques like high-performance liquid chromatography (HPLC).

Conclusion

1,4,7-Triazacyclononane stands out as a versatile and robust platform in coordination chemistry with profound implications for drug development. Its ability to form exceptionally stable complexes with a wide range of metal ions has paved the way for its use in the design of novel diagnostic and therapeutic agents. The synthetic methodologies detailed in this guide provide a foundation for researchers to explore the vast potential of TACN and its derivatives in creating next-generation metal-based pharmaceuticals. As research in this area continues to evolve, the principles of coordination chemistry and ligand design will undoubtedly play a central role in addressing critical challenges in medicine.

References

- 1. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Fundamental Principles of TACN Metal Complexation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles governing the complexation of metal ions by the versatile macrocyclic ligand 1,4,7-triazacyclononane (TACN). It is designed to serve as a technical resource, offering detailed data, experimental protocols, and visual representations of key concepts to aid in research and development.

Introduction to TACN and its Coordination Chemistry

1,4,7-Triazacyclononane (TACN) is a nine-membered macrocyclic ligand renowned for its ability to form exceptionally stable and kinetically inert complexes with a wide range of metal ions.[1] Its unique tridentate, facial coordination mode, where the three nitrogen donor atoms bind to one face of a metal's coordination sphere, is a cornerstone of its remarkable properties.[1] This facial capping leaves other coordination sites available for further functionalization or interaction with substrates, making TACN a versatile platform in various fields, including bioinorganic chemistry, catalysis, and medicine.[1]

The resulting (TACN)M unit is robust, a feature that has been extensively exploited in the development of biomimetic models for metalloenzymes and in the design of radiopharmaceuticals.[2] The ability to synthetically modify the TACN backbone allows for the fine-tuning of the coordination geometry and electronic properties of the resulting metal complexes, expanding their applicability.[2]

Thermodynamics and Kinetics of Complexation

The stability of TACN metal complexes is a key attribute. This stability can be quantified by the formation constant (log K), which represents the equilibrium between the free metal ion and the ligand, and the final complex. High log K values are indicative of strong complex formation.[1] The thermodynamic stability of these complexes is influenced by several factors, including the nature of the metal ion (charge, size, and electron configuration) and the ligand (basicity and chelate effect).[3][4][5]

Kinetic stability, on the other hand, refers to the rate at which the complex undergoes ligand exchange reactions. TACN complexes are generally kinetically inert, meaning they are slow to exchange their ligands, a crucial property for applications where the complex must remain intact, such as in vivo imaging and therapy.[1]

Factors Affecting TACN Metal Complex Stability

Quantitative Data on TACN Metal Complexation

The stability of metal complexes with TACN and its derivatives is a critical parameter for their application. The following tables summarize the logarithm of the overall stability constants (log β) for selected metal ions.

Table 1: Stability Constants (log K) of TACN Metal Complexes

| Metal Ion | log K₁ | log K₂ | log β₂ | Medium | Reference |

| Cu(II) | 16.1 | 9.5 | 25.6 | 0.1 M NaClO₄ | (Spiccia et al., 2004) |

| Zn(II) | 11.7 | 6.8 | 18.5 | 0.1 M NaClO₄ | (Spiccia et al., 2004) |

| Ni(II) | 13.9 | 8.3 | 22.2 | 0.1 M NaClO₄ | (Spiccia et al., 2004) |

| Co(II) | 11.2 | 6.5 | 17.7 | 0.1 M NaClO₄ | (Spiccia et al., 2004) |

| Fe(III) | - | - | 27.3 | 0.5 M KNO₃ | [6] |

| Ga(III) | - | - | 29.6 | 0.1 M KCl | (Kubíček et al., 2011) |

| Gd(III) | 14.7 | - | - | 0.1 M KCl | (Tóth et al., 1997) |

Note: Stability constants can vary with experimental conditions such as ionic strength, temperature, and the specific counter-ion used.

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of TACN metal complexation.

This protocol outlines the synthesis of a common copper(II)-TACN complex.

Materials:

-

1,4,7-Triazacyclononane trihydrochloride (TACN·3HCl)

-

Copper(II) chloride dihydrate (CuCl₂·2H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve TACN·3HCl (1.0 mmol) in 20 mL of deionized water in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve CuCl₂·2H₂O (1.0 mmol) in 20 mL of deionized water.

-

Slowly add the CuCl₂ solution to the TACN solution with constant stirring.

-

Prepare a 1 M NaOH solution and add it dropwise to the reaction mixture until the pH reaches approximately 7. This neutralizes the hydrochloride and facilitates complexation, leading to the formation of a blue precipitate.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with two portions of cold deionized water (10 mL each) and then with cold ethanol (10 mL).

-

Dry the resulting blue solid in a desiccator over anhydrous calcium chloride to a constant weight.

Workflow for Synthesis and Characterization

Potentiometric titration is a standard method to determine the stability constants of metal complexes.[1][7]

Materials and Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Autotitrator or manual burette

-

Thermostatted titration vessel

-

Nitrogen or Argon gas supply

-

Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)

-

TACN ligand solution of known concentration

-

Metal salt solution of known concentration

-

Inert electrolyte solution (e.g., 0.1 M KCl or NaClO₄) to maintain constant ionic strength

Procedure:

-

Electrode Calibration: Calibrate the pH electrode using standard buffer solutions (pH 4, 7, and 10). For high accuracy, perform a strong acid-strong base titration to determine the electrode parameters (E₀ and slope).[7]

-

Ligand Protonation Constants: Titrate a solution containing a known amount of the TACN ligand and a known excess of strong acid with the standardized strong base solution. The ionic strength should be kept constant with the inert electrolyte.

-

Complex Formation Titration: Titrate a solution containing the TACN ligand, the metal salt, and a known excess of strong acid with the standardized strong base solution, maintaining the same constant ionic strength.

-

Data Analysis: The titration data (volume of titrant vs. pH) are processed using specialized software (e.g., HYPERQUAD). The software refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.[2]

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of diamagnetic TACN complexes in solution.[8][9]

Sample Preparation:

-

Dissolve 5-10 mg of the purified TACN metal complex in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆).

-

Filter the solution into a clean NMR tube.

Data Acquisition:

-

¹H NMR: Provides information about the proton environments, their coupling, and the overall symmetry of the complex.

-

¹³C NMR: Reveals the number and type of carbon environments.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the complex, confirming the ligand structure and its coordination to the metal.

-

Variable-Temperature NMR: Can provide insights into dynamic processes such as conformational changes or ligand exchange.[9]

This technique provides the precise three-dimensional structure of the TACN metal complex in the solid state.[3][10]

Procedure:

-

Crystal Growth: Grow single crystals of the complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[11]

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100-150 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.[3][12]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, and angles.[3][10]

Applications in Drug Development and Signaling Pathways

TACN metal complexes have emerged as promising candidates in drug development due to their unique properties. Their applications range from therapeutic agents to diagnostic tools.[13]

The structural rigidity and tunable reactivity of TACN complexes make them suitable scaffolds for designing enzyme inhibitors.[14][15] For instance, TACN-copper complexes have been developed as mimics of superoxide dismutase (SOD), an important antioxidant enzyme.[16][17] These mimics can catalytically dismutate superoxide radicals, offering therapeutic potential in conditions associated with oxidative stress.

Catalytic Cycle of a TACN-Cu SOD Mimic

The kinetic inertness of TACN complexes is particularly valuable in the development of radiopharmaceuticals for imaging and therapy.[2] Chelators based on the TACN scaffold are used to bind radioactive metal ions, such as ⁶⁴Cu, ⁶⁸Ga, and ¹⁷⁷Lu. The resulting radiolabeled complexes can be attached to targeting vectors (e.g., peptides, antibodies) that direct the radiopharmaceutical to specific sites of disease, such as tumors.[18][19][20]

The mechanism of action for therapeutic radiopharmaceuticals involves the delivery of a cytotoxic dose of radiation directly to the cancer cells, leading to DNA damage and cell death.[18][20]

Mechanism of Action of a Targeted TACN-based Radiopharmaceutical

Gadolinium-based contrast agents (GBCAs) are widely used in magnetic resonance imaging (MRI). While many GBCAs utilize linear chelators, macrocyclic ligands like DOTA (a tetraaza analogue of TACN) are known to form more stable and inert complexes, reducing the risk of toxic free Gd³⁺ release.[2][14] Studies on the toxicity of free gadolinium have implicated several signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and inflammation.[2] The interference of Gd³⁺ with calcium signaling is another proposed mechanism of toxicity.[2] Understanding these interactions is crucial for the design of safer and more effective contrast agents.

Conclusion

The fundamental principles of TACN metal complexation, centered around its unique structural features that impart high thermodynamic stability and kinetic inertness, have established it as a privileged ligand in coordination chemistry. This guide has provided a technical overview of these principles, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamentals is paramount for the rational design of novel TACN-based metal complexes with tailored properties for a wide array of applications, from catalysis to medicine. The continued exploration of TACN and its derivatives promises to yield further innovations in these critical fields.

References

- 1. Transition Metal Manganese and Main Group Gallium Complexes as Catalysts for Alkene Epoxidation [etd.auburn.edu]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. scribd.com [scribd.com]

- 5. gcnayanangal.com [gcnayanangal.com]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. is.muni.cz [is.muni.cz]

- 9. Synthesis, structural characterization and NMR studies of group 10 metal complexes with macrocyclic amine N-heterocyclic carbene ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 10. geo.umass.edu [geo.umass.edu]

- 11. researchgate.net [researchgate.net]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. mdpi.com [mdpi.com]

- 14. Cellular toxicities of gadolinium-based contrast agents used in magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Radiopharmaceutical Revolution: Transforming Precision Diagnosis to Personalized Therapy [synapse.patsnap.com]

- 16. A study on the mimics of Cu-Zn superoxide dismutase with high activity and stability: two copper(II) complexes of 1,4,7-triazacyclononane with benzimidazole groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Targeting Cancer Cells With Radiopharmaceuticals | Dana-Farber Cancer Institute [dana-farber.org]

- 19. The use of radiopharmaceuticals in targeted cancer therapy: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Revolutionizing cancer treatment: The role of radiopharmaceuticals in modern cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Tridentate Heart of Coordination Chemistry: An In-depth Technical Guide to 1,4,7-Triazonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Triazonane, a nine-membered macrocyclic ligand ubiquitously known in the scientific community as TACN, stands as a cornerstone in the field of coordination chemistry. Its unique topology, featuring three secondary amine donor groups positioned in a facial arrangement, allows it to act as a highly efficient tridentate chelator. This facial coordination imparts exceptional kinetic inertness and thermodynamic stability to the resulting metal complexes, making the (TACN)M unit a robust and versatile platform for a multitude of applications. This technical guide delves into the core aspects of the tridentate nature of this compound, providing a comprehensive overview of its coordination chemistry, quantitative data on its metal complexes, detailed experimental protocols, and insights into its burgeoning role in drug development and biological systems.

The Tridentate Nature and Coordination Chemistry of this compound